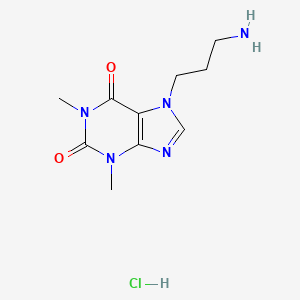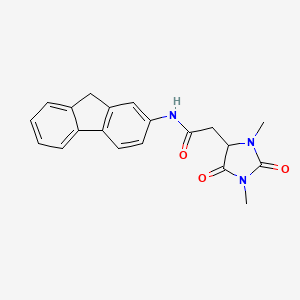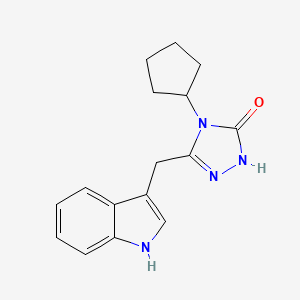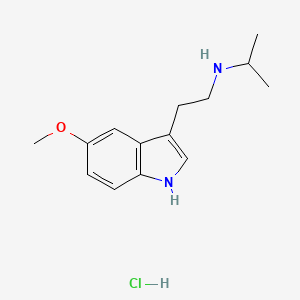
7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride
Descripción general
Descripción
7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride is a chemical compound with a molecular formula of C10H16N4O2·HCl. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride typically involves the reaction of 1,3-dimethylxanthine with 3-aminopropylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine and bromine, are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various analytical techniques to study the properties and behavior of purine derivatives.
Biology: The compound is used in biological research to investigate the role of purine derivatives in cellular processes. It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways involving purines.
Medicine: In medicine, the compound has potential therapeutic applications due to its structural similarity to biologically active purines. It is being explored for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various commercial products.
Mecanismo De Acción
The mechanism of action of 7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in purine metabolism, thereby affecting cellular processes that depend on purine derivatives.
Comparación Con Compuestos Similares
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with structural similarities to the compound.
Theobromine (3,7-dimethylxanthine): Another purine derivative with stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.
Uniqueness: 7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride is unique due to the presence of the 3-aminopropyl group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential for therapeutic applications.
Propiedades
IUPAC Name |
7-(3-aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2.ClH/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11;/h6H,3-5,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORNGWJWCSODNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(benzyloxy)benzyl]quinuclidin-3-one hydrochloride](/img/structure/B4159914.png)
![N-1-azabicyclo[2.2.2]oct-3-yl-N-(2-methoxyphenyl)benzamide hydrochloride](/img/structure/B4159922.png)
![2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethanol;hydrochloride](/img/structure/B4159942.png)
![5-(acetylamino)-N-[2-(diethylamino)ethyl]-1H-indole-2-carboxamide hydrochloride](/img/structure/B4159947.png)
![[1-methyl-2-(4,5,6,7-tetramethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4159950.png)

![[2-(1H-benzo[g]indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B4159960.png)

![7-[3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B4159996.png)
![N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N'-(4-methoxyphenyl)imidoformamide hydrochloride](/img/structure/B4159997.png)
![7-[2-(2-azepanylideneamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B4160002.png)

![N-[2-(dibutylamino)ethyl]-2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetamide](/img/structure/B4160010.png)
